molecular formula C12H15NSn B1403781 5-Trimethylstannylisoquinoline CAS No. 1416437-23-4

5-Trimethylstannylisoquinoline

Cat. No.: B1403781
CAS No.: 1416437-23-4
M. Wt: 291.96 g/mol
InChI Key: DVXIODJJCSOACA-UHFFFAOYSA-N
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Description

5-Trimethylstannylisoquinoline is an organotin compound with the molecular formula C12H15NSn. It is a derivative of isoquinoline, where a trimethylstannyl group is attached to the fifth position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trimethylstannylisoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the reaction of isoquinoline with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C .

Industrial Production Methods: This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and ensuring safety measures to handle organotin compounds .

Chemical Reactions Analysis

Types of Reactions: 5-Trimethylstannylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Isoquinoline derivatives with various functional groups.

    Oxidation Reactions: Oxidized isoquinoline compounds.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

5-Trimethylstannylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Trimethylstannylisoquinoline involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group acts as a leaving group in substitution reactions and as a coupling partner in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    5-Trimethylsilylisoquinoline: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.

    5-Trimethylgermylisoquinoline: Contains a trimethylgermyl group.

    Isoquinoline: The parent compound without any substituents.

Uniqueness: 5-Trimethylstannylisoquinoline is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and properties compared to its silicon and germanium analogs. This makes it particularly useful in specific synthetic applications where the stannyl group is advantageous .

Properties

IUPAC Name

isoquinolin-5-yl(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-2,4-7H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXIODJJCSOACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302860
Record name 5-(Trimethylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416437-23-4
Record name 5-(Trimethylstannyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416437-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trimethylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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